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Abstract
Lactosylceramide (LacCer), a bioactive glycosphingolipid present in buttermilk, is emerging as

a molecule of significant interest for its potential physiological effects. As a key intermediate in

sphingolipid metabolism, LacCer is implicated in a variety of cellular signaling pathways. While

much of the existing research has focused on endogenous LacCer, this guide synthesizes the

current understanding of the physiological role of dietary lactosylceramide, with a specific focus

on its presence in buttermilk. This document provides an in-depth analysis of its effects on lipid

metabolism, supported by quantitative data from clinical trials. It also explores the potential,

though less direct, evidence for its influence on gut microbiota, skin health, and neuronal

function. Detailed experimental protocols and signaling pathway diagrams are provided to

facilitate further research and drug development in this area.

Introduction to Lactosylceramide and its Presence
in Buttermilk
Lactosylceramide (CD17/CDw17) is a glycosphingolipid composed of a ceramide backbone

linked to a lactose disaccharide. It serves as a crucial precursor for the synthesis of more

complex glycosphingolipids, such as gangliosides and sulfatides.[1][2] Beyond its structural
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role, LacCer is a bioactive molecule that can act as a second messenger in various signaling

cascades, influencing processes like inflammation, oxidative stress, and cell proliferation.[1][2]

[3]

Buttermilk, a co-product of butter manufacturing, is a rich source of milk fat globule membrane

(MFGM) components.[4] This membrane is enriched in polar lipids, including a significant

fraction of sphingolipids. Sphingomyelin is the most abundant sphingolipid in buttermilk, and its

digestion and metabolism can yield lactosylceramide. Buttermilk and butter serum have been

identified as concentrated sources of sphingomyelin and its metabolites.[5][6][7]

A detailed analysis of bovine buttermilk has identified and characterized numerous molecular

species of lactosylceramide.[3] While sphingomyelin is the predominant sphingolipid, LacCer

constitutes a notable portion of the total glycosphingolipids in buttermilk.[5]

Physiological Roles and Effects
Lipid Metabolism and Cardiovascular Health
The most well-documented physiological effect of dietary lipids from buttermilk, including its

sphingolipid fraction, is the modulation of lipid metabolism, which has significant implications for

cardiovascular health.

A randomized, double-blind, placebo-controlled crossover study by Conway et al. (2013)

demonstrated the cholesterol-lowering effects of buttermilk consumption in men and women.[8]

[9] Supplementation with 45 g/day of buttermilk for four weeks resulted in a significant

reduction in serum total cholesterol and triacylglycerol levels.[8][9] The study suggested that

the mechanism primarily involves the inhibition of intestinal cholesterol absorption.[8]

Further supporting these findings, the VALOBAB clinical study investigated the effects of milk

polar lipids from a buttermilk concentrate on overweight, postmenopausal women, a

demographic at higher risk for cardiovascular disease.[10] This study also observed

improvements in the cardiovascular risk profile of the participants. The proposed mechanism

involves the formation of complexes between milk polar lipids (like sphingomyelin) and

cholesterol in the intestine, leading to increased fecal excretion.

Table 1: Quantitative Effects of Buttermilk Consumption on Plasma Lipids (Conway et al., 2013)
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Parameter
Buttermilk
Intervention

Placebo
Intervention

% Change
(Buttermilk vs.
Placebo)

P-value

Total Cholesterol

(mmol/L)
4.98 ± 0.85 5.14 ± 0.89 -3.1% 0.019

LDL Cholesterol

(mmol/L)
3.20 ± 0.77 3.30 ± 0.80 -3.1% 0.057

Triacylglycerol

(mmol/L)
1.22 ± 0.58 1.37 ± 0.75 -10.7% 0.007

Lathosterol

(μmol/L)
4.16 ± 1.70 3.71 ± 1.45 +12.1% 0.001

Data are presented as mean ± standard deviation.

Gut Microbiota
The interaction between dietary lipids and the gut microbiome is an area of growing research.

While direct studies on the effect of buttermilk-derived LacCer on gut microbiota are limited, the

broader class of sphingolipids has been shown to influence the composition and function of the

intestinal microbial community. The gut microbiota itself can produce and metabolize

sphingolipids, suggesting a complex interplay. It is hypothesized that dietary sphingolipids,

including those from milk, could positively influence the development of a healthy infant gut

microbiome.

Skin Health
Ceramides are well-known for their critical role in maintaining the skin's barrier function. A

deficiency in specific ceramides in the stratum corneum is associated with skin conditions like

atopic dermatitis. While there is no direct clinical evidence for the effect of dietary

lactosylceramide from buttermilk on skin health, the theoretical basis exists. As a precursor to

more complex sphingolipids and a source of ceramides upon digestion, dietary LacCer could

potentially contribute to the pool of lipids available for maintaining skin integrity. A clinical trial

on a wheat polar lipid complex, which includes glycosphingolipids, demonstrated improvements
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in skin hydration and barrier function.[11] This suggests that dietary polar lipids, in general, may

have beneficial effects on the skin.

Neuronal Function
Sphingolipids are essential components of neuronal membranes and the myelin sheath that

insulates nerve fibers.[12] Dietary sphingolipids, particularly sphingomyelin from the milk fat

globule membrane, are considered important for infant brain development and cognitive

function.[13][14][15] While direct studies on the role of dietary LacCer from buttermilk in

neuronal function are lacking, its position as a key molecule in sphingolipid metabolism

suggests a potential contribution. As a precursor to gangliosides, which are abundant in the

brain and crucial for neuronal signaling, an adequate supply of dietary sphingolipid precursors

could be beneficial, especially during early life.

Signaling Pathways Involving Lactosylceramide
Lactosylceramide is not merely a structural lipid; it is a signaling molecule that can initiate

intracellular cascades. The diagram below illustrates a key signaling pathway initiated by

LacCer, leading to inflammatory responses. This pathway is generally applicable to

endogenous LacCer and provides a framework for understanding the potential cellular effects

of absorbed dietary LacCer.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38100124/
https://pubmed.ncbi.nlm.nih.gov/28873760/
https://www.researchgate.net/publication/328818713_Symposium_review_The_relevance_of_bovine_milk_phospholipids_in_human_nutrition-Evidence_of_the_effect_on_infant_gut_and_brain_development
https://pmc.ncbi.nlm.nih.gov/articles/PMC8637295/
https://pubs.rsc.org/en/content/articlehtml/2024/fo/d4fo00659c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10797032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Lactosylceramide-mediated pro-inflammatory signaling pathway.

Experimental Protocols
Clinical Intervention Study of Buttermilk Consumption
(Based on Conway et al., 2013)
This protocol outlines the methodology used to assess the impact of buttermilk on plasma

lipids.
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Recruit 34 men and women
with serum LDL-C < 5.0 mmol/L

Double-blind, randomized,
crossover, placebo-controlled

Group A: 45g/day Buttermilk Group B: 45g/day Placebo

Washout Period

Collect blood samples post-diet

Group A: 45g/day Placebo Group B: 45g/day Buttermilk

Measure serum lipids and
cholesterol homeostasis markers

Compare outcomes using
mixed models for repeated measures

Click to download full resolution via product page

Workflow for a clinical trial on buttermilk consumption.
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Key Methodological Details:

Participants: Men and women with baseline LDL-C < 5.0 mmol/L.

Intervention: 45 g/day of buttermilk powder or a macro/micronutrient-matched placebo.

Duration: Two 4-week intervention periods separated by a washout period.

Primary Outcomes: Serum lipid concentrations (total cholesterol, LDL-C, HDL-C,

triacylglycerols).

Secondary Outcomes: Surrogate markers of cholesterol homeostasis (e.g., lathosterol,

campesterol, sitosterol).

Statistical Analysis: Mixed models for repeated measures to compare the effects of the

interventions.

Quantification of Lactosylceramide in Buttermilk
The accurate quantification of LacCer in buttermilk is essential for dose-response studies. A

robust method involves lipid extraction followed by analysis using high-performance liquid

chromatography coupled with mass spectrometry (HPLC-MS/MS).
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Buttermilk Sample

Folch or Bligh-Dyer Extraction
(Chloroform:Methanol)

Normal-Phase HPLC

Tandem Mass Spectrometry
(MS/MS)

Quantification using
internal standards
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Analytical workflow for LacCer quantification in buttermilk.

Key Methodological Details:

Lipid Extraction: A modified Folch or Bligh-Dyer method using a chloroform/methanol solvent

system is commonly employed to extract total lipids from the buttermilk matrix.

Chromatographic Separation: Normal-phase high-performance liquid chromatography (NP-

HPLC) is effective for separating different classes of lipids, including glycosphingolipids like

LacCer.
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Mass Spectrometry: Tandem mass spectrometry (MS/MS) allows for the sensitive and

specific detection and quantification of different molecular species of LacCer based on their

mass-to-charge ratio and fragmentation patterns.

Quantification: The use of appropriate internal standards (e.g., synthetic LacCer with a

unique fatty acid chain length) is crucial for accurate quantification.

Future Directions and Conclusion
The study of dietary lactosylceramide from buttermilk is a promising field with potential

implications for human health, particularly in the context of cardiovascular disease. The

cholesterol-lowering effects of buttermilk's polar lipid fraction are supported by clinical

evidence. However, more research is needed to isolate the specific effects of LacCer from

other bioactive components in buttermilk.

Future research should focus on:

Dose-response studies: To determine the optimal intake of buttermilk or its LacCer-rich

fractions for physiological benefits.

Mechanistic studies: To further elucidate the molecular mechanisms by which dietary LacCer

influences lipid metabolism and other physiological processes.

Clinical trials on other health outcomes: Well-designed clinical trials are needed to

investigate the potential effects of dietary LacCer from buttermilk on skin health, gut

microbiota, and neuronal function.

Bioavailability studies: To understand the digestion, absorption, and metabolism of

buttermilk-derived LacCer in humans.

In conclusion, dietary lactosylceramide from buttermilk is a bioactive compound with

demonstrated effects on lipid metabolism. While its roles in other areas of health are still being

explored, the existing evidence warrants further investigation into its potential as a

nutraceutical or a target for drug development. This guide provides a comprehensive overview

of the current knowledge and a framework for future research in this exciting area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10797032#physiological-role-of-dietary-
lactosylceramide-from-buttermilk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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